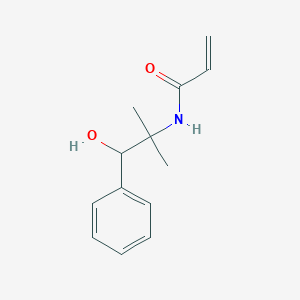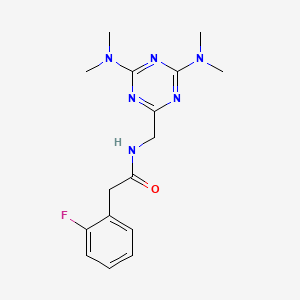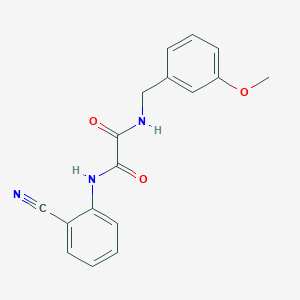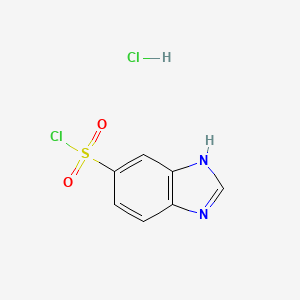
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is a chemical compound with the linear formula C8H13N3O2S . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with a hydrazino group, two methyl groups, and a methylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Medicinal Chemistry
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine: is a versatile intermediate in medicinal chemistry. It can be used to synthesize various heterocyclic compounds that have potential therapeutic applications. For instance, its hydrazine group can undergo cyclization reactions to form triazoles, which are core structures in many pharmaceuticals due to their antimicrobial and antifungal properties .
Agriculture
In the field of agriculture, this compound could be explored for the development of novel agrochemicals. Its structural similarity to pyridine-based herbicides suggests that it may serve as a starting point for synthesizing new compounds with selective herbicidal activity, potentially offering a solution to weed resistance issues.
Materials Science
The compound’s molecular structure, featuring a sulfonyl group, makes it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific properties, such as increased thermal stability or chemical resistance .
Environmental Science
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine: may have applications in environmental science, particularly in the detoxification of pollutants. Its reactive hydrazine moiety can potentially be used to degrade or transform hazardous substances into less harmful forms.
Biochemistry
In biochemistry, this compound can be utilized as a building block for synthesizing molecules that mimic biological activity. It could be incorporated into peptides or nucleotides to study protein interactions or DNA/RNA function, providing insights into cellular processes .
Pharmacology
The pharmacological potential of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine lies in its ability to be transformed into various bioactive molecules. It could lead to the development of new drugs with improved efficacy and reduced side effects, particularly in the treatment of diseases where current therapy is limited.
Analytical Chemistry
This compound can be used as a reagent in analytical chemistry for the detection and quantification of various substances. Its chemical reactivity allows it to form colored complexes with metals or other analytes, which can be measured using spectroscopic methods .
Synthesis of C-Nucleosides
The hydrazine functionality of 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is particularly useful in the synthesis of C-nucleosides. These nucleoside analogs have shown promise in antiviral and anticancer research, making this compound valuable for the creation of novel therapeutic agents .
Propriétés
IUPAC Name |
(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-5-4-6(2)10-8(11-9)7(5)14(3,12)13/h4H,9H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHSURXNCWEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)

![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)


![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)

